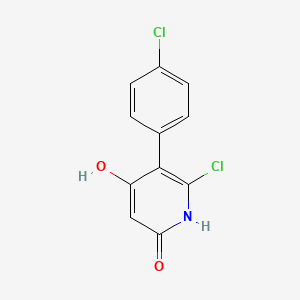

6-Chlor-5-(4-chlorphenyl)-2,4-pyridindiol

Übersicht

Beschreibung

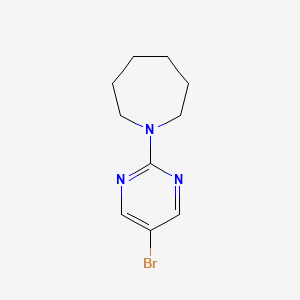

The compound seems to be a derivative of pyrimidine, which is a prominent member of the diazine family of heterocyclics . Pyrimidine is found throughout nature as a component of nucleic acids, nucleotides, and corresponding nucleosides .

Synthesis Analysis

The synthesis of similar compounds often involves multi-component reactions that can be optimized for environmental friendliness and efficiency . For instance, a related compound was synthesized using Suzuki cross-coupling reaction .Molecular Structure Analysis

The molecular structure of similar derivatives can be complex, with potential for various isomers and crystal forms. Single crystal X-ray diffraction has been used to determine the structure of related compounds.Chemical Reactions Analysis

The reactivity of similar derivatives can be influenced by their functional groups and molecular structure . For example, the presence of amino and nitrile groups can make these compounds suitable for further chemical transformations .Wissenschaftliche Forschungsanwendungen

Synthese von Pyrimidinderivaten

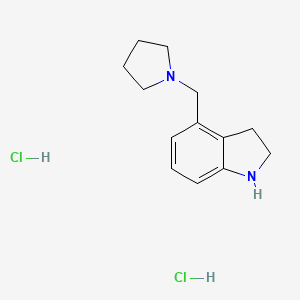

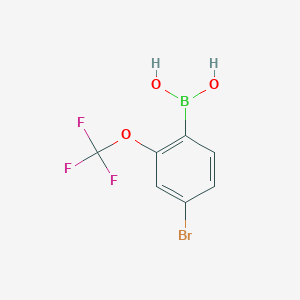

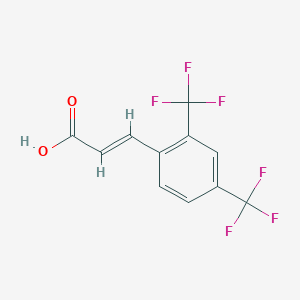

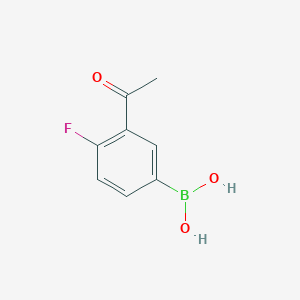

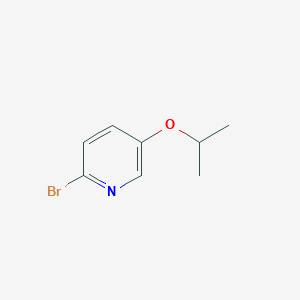

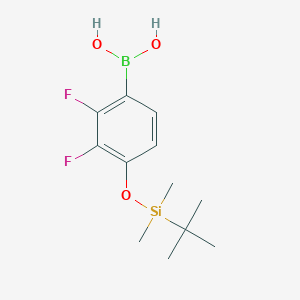

6-Chlor-5-(4-chlorphenyl)-2,4-pyridindiol: wurde als Vorläufer bei der Synthese neuer Pyrimidinderivate verwendet. Dieser Prozess beinhaltet eine Suzuki-Kreuzkupplungsreaktion, bei der das Pyrimidinderivat in Gegenwart von Palladiumtetraacetat, Triphenylphosphin und Natriumcarbonat in siedendem n-Propanol mit verschiedenen Arylboronsäuren umgesetzt wird . Die resultierenden Verbindungen werden dann mit spektroanalytischen Techniken charakterisiert, um ihre Struktur zu bestätigen.

Antibakterielle Aktivität

Die synthetisierten Pyrimidinderivate aus This compound wurden auf ihre inhibitorische Aktivität gegen bestimmte mikrobielle Stämme untersucht. Einige Derivate zeigten beispielsweise Empfindlichkeit gegen Staphylococcus aureus und Staphylococcus saprophyticus, während sie gegenüber Streptococcus pyogenes resistent waren . Dies deutet auf mögliche Anwendungen bei der Entwicklung von antimikrobiellen Wirkstoffen hin.

Antifungale Wirkungen

Neben antibakteriellen Eigenschaften zeigen die Derivate auch antifungale Aktivität. Studien haben jedoch gezeigt, dass häufige Pilzstämme wie Candida albicans und Candida glabrata gegenüber diesen Verbindungen resistent sind . Diese Resistenz kann weitere Modifikationen der molekularen Struktur zur Verbesserung der antifungal Wirksamkeit leiten.

Spektrum der biologischen Aktivität

Pyrimidin, die Kernstruktur in diesen Derivaten, ist für sein breites Spektrum an biologischer Aktivität bekannt. Es zeigt signifikante In-vitro-Aktivität gegen nicht verwandte DNA- und RNA-Viren, einschließlich Polio- und Herpesviren. Darüber hinaus findet es Anwendung in der Behandlung von Diuretika, Antitumoren, Anti-HIV und Herz-Kreislauf-Erkrankungen .

Mechanismus der Suzuki-Kreuzkupplungsreaktion

Die Suzuki-Kreuzkupplungsreaktion, die bei der Synthese von Derivaten aus This compound verwendet wird, ist eine wichtige chemische Reaktion in der organischen Chemie. Sie ermöglicht die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen einer Vielzahl von Aryl- oder Vinylboronsäuren und Aryl- oder Vinylhalogeniden oder Triflaten unter Verwendung eines Palladiumkatalysators .

Arzneimittelentwicklung

Derivate von This compound könnten für die Arzneimittelentwicklung untersucht werden, insbesondere als bakteriostatische Antibiotika. Beispielsweise wurden Pyrimidinanaloga in Kombination mit Sulfamethoxazol zur Behandlung von Harnwegsinfektionen und Pneumocystis-jirovecii-Pneumonie bei HIV-positiven Patienten eingesetzt .

Hemmung von Entzündungen

Indolderivate, die aus Pyrimidinverbindungen synthetisiert werden können, haben bei biologischen Tests eine signifikante Hemmung von Entzündungen gezeigt. Dies deutet darauf hin, dass Derivate von This compound möglicherweise modifiziert werden könnten, um ihre entzündungshemmenden Eigenschaften zu verstärken .

Wirkmechanismus

Also, a compound named “6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine” has been used as a precursor for the synthesis of new pyrimidine derivatives, employing Suzuki cross-coupling reaction . The synthesized compounds have been screened for their inhibitory activity against some microbial .

Biochemische Analyse

Biochemical Properties

6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain microbial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their catalytic activity. Additionally, 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol may interact with proteins involved in cellular signaling pathways, modulating their activity and affecting downstream processes.

Cellular Effects

The effects of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation . Furthermore, it may alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. For instance, the compound’s inhibition of microbial enzymes involves binding to their active sites, preventing substrate access and subsequent catalysis . Additionally, 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its activity. Its initial effects on cellular function, such as enzyme inhibition and gene expression modulation, can be observed within a short period . Long-term studies have shown that prolonged exposure to 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol may result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity and anti-inflammatory properties. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage . Threshold effects have been identified, indicating the dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound may affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and energy production . Additionally, it may influence the activity of cofactors, altering their availability and function in metabolic reactions.

Transport and Distribution

The transport and distribution of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol within tissues may also influence its overall activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.

Eigenschaften

IUPAC Name |

6-chloro-5-(4-chlorophenyl)-4-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c12-7-3-1-6(2-4-7)10-8(15)5-9(16)14-11(10)13/h1-5H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVWTQXWMBAVPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NC(=O)C=C2O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1524830.png)

![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)

![N-[2-(aminosulfonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B1524848.png)

![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)